2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine, commonly known as CPMTFMP, is a compound used in scientific research. It is a cyclic amino acid derivative and is known to have a range of biological activities. CPMTFMP is used in the synthesis of a variety of compounds, and its mechanism of action has been studied in detail.
Scientific Research Applications
CPMTFMP has a range of scientific research applications. It has been used in the synthesis of a variety of compounds, such as 2-amino-3-cyclopropylmethyl-5-trifluoromethylpyrazole (ACPMTFMP), which has been used in the synthesis of novel antifungal agents. CPMTFMP has also been used in the synthesis of a range of peptide-based compounds, such as cyclic peptides, which have potential applications as drugs. Furthermore, CPMTFMP has been used in the synthesis of a range of other compounds, such as cyclic amines and cyclic sulfonamides, which have potential applications in drug discovery.
Mechanism of Action
The mechanism of action of CPMTFMP is not yet fully understood. However, it is known to interact with a range of proteins, including enzymes, receptors, and transporters. It is believed to bind to these proteins and modulate their activity. It is also believed to interact with DNA, although the exact mechanism is not yet known.
Biochemical and Physiological Effects
CPMTFMP has a range of biochemical and physiological effects. It has been shown to have antifungal and antiviral activity, as well as antibacterial activity. It has also been shown to have anti-inflammatory and analgesic effects, as well as antioxidant activity. Furthermore, it has been shown to have an inhibitory effect on the growth of cancer cells.
Advantages and Limitations for Lab Experiments
CPMTFMP has a range of advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. Furthermore, it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, one limitation is that CPMTFMP is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research into CPMTFMP. One potential direction is to explore the potential therapeutic applications of the compound. This could involve studying the effects of CPMTFMP on different diseases and conditions, as well as exploring its potential as a drug. Another potential direction is to explore the mechanism of action of CPMTFMP in more detail. This could involve studying the interactions between CPMTFMP and proteins, as well as its interactions with DNA. Furthermore, further research could be conducted into the synthesis of CPMTFMP, in order to develop more efficient and cost-effective methods of synthesis. Finally, further research could be conducted into the potential toxicological effects of CPMTFMP, in order to assess its safety for use in humans.
properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-8(3-4-14)6-16(15-9)5-7-1-2-7/h6-7H,1-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEGHHHQDPQHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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